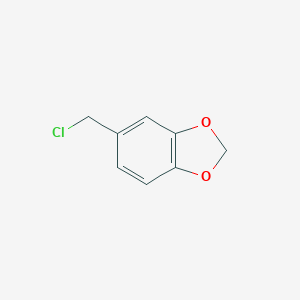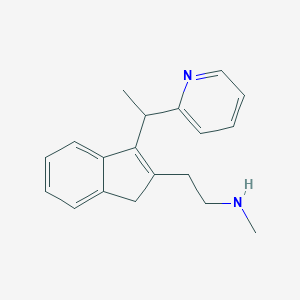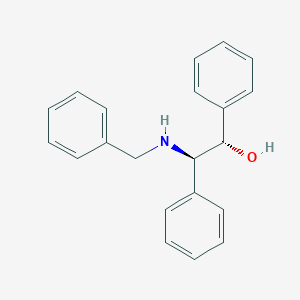
Cloruro de piperonilo
Descripción general
Descripción
Piperonyl chloride is an acyl halide . It is used in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids .
Synthesis Analysis
The synthesis of piperonyl chloride-inspired analogues begins with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of 2 with a variety of acetophenones affords 3a–3c in excellent yields (80–90%) after crystallization . Another synthetic method involves uniformly mixing benzodioxole, formaldehyde with a concentration of 40%, and a primary catalyst dodecyl trimethyl ammonium bromide with a solvent, then adding hydrochloric acid with a concentration of 35-37% and standing for layering after reaction, thus obtaining a piperonyl chloride solution .
Molecular Structure Analysis
The molecular formula of Piperonyl chloride is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .
Chemical Reactions Analysis
Piperonyl chloride reacts with a mixture of piperazine and piperazine dihydrochloride, leading to the monoalkylation product .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides de Pirrolofenantridona
El cloruro de piperonilo se utiliza como reactivo de partida en la síntesis de N-acil indoles, que son cruciales para la producción de alcaloides de pirrolofenantridona . Estos alcaloides tienen propiedades farmacológicas significativas, incluidas actividades anticancerígenas.
Estudios Cinéticos en Solvólisis
El compuesto es fundamental en estudios cinéticos que evalúan las constantes de velocidad de solvólisis del this compound en varios solventes . Estos estudios son esenciales para comprender la reactividad y el mecanismo de los haluros de acilo en diferentes entornos químicos.
Preparación de Compuestos Antiinflamatorios
El this compound participa en la síntesis de compuestos como 2-fenilbencimidazoles y (Z)-3-hidroxi-1-(5-metoxí-2,2-dimetil-2H-cromen-6-il)-3-fenilprop-2-en-1-ona, que han demostrado potencial como inhibidores de la respuesta inflamatoria .
Investigación Farmacéutica
En la investigación farmacéutica, el this compound se utiliza para crear inhibidores de la agregación plaquetaria, como el ácido 2-((1-(2-(N-(4-clorofenil)benzo[d][1,3]dioxol-5-carboxamido)etil)piperidin-4-il)oxí)acético sal de ácido fosfórico . Esta aplicación es crucial para desarrollar nuevos medicamentos para enfermedades cardiovasculares.
Síntesis de Productos Naturales
Inspirado por productos naturales como la piperina y la piperlongumina, el this compound se utiliza para sintetizar análogos que interactúan con proteínas como IL-1β y NF-κB . Estas interacciones son clave para desarrollar fármacos que puedan modular la respuesta inmune y tener propiedades anticancerígenas.
Estudios de Acoplamiento Molecular
Los compuestos derivados del this compound se utilizan en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos . Esto es particularmente importante en el diseño de fármacos, donde la afinidad de unión y la especificidad de un compuesto a una proteína pueden determinar su potencial terapéutico.
Síntesis de Componentes Piscicidas
También se utiliza en la síntesis de justicidina B, un componente piscicida que se encuentra en la planta Justicia Hayatai var. decumbens . Esta aplicación es significativa para los estudios ecológicos y la gestión de los ecosistemas acuáticos.
Desarrollo de Derivados de Piperazina
Por último, el this compound se utiliza en la creación de derivados de piperazina . Estos derivados se estudian para diversas actividades biológicas, incluido su potencial como agentes antipsicóticos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperonyl chloride is an acyl halide . It is a precursor to piperonyl butoxide (PBO), a compound used as a synergist in pesticide formulations . The primary target of PBO is the mixed-function oxidase (MFO) system of insects, also known as the cytochrome P-450 system . This system is the insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .
Mode of Action
Piperonyl butoxide, derived from piperonyl chloride, acts by inhibiting the MFO system of insects . By inhibiting this system, PBO promotes higher levels of insecticide within the insect, allowing for lower doses of the insecticide to be used for a lethal effect . This inhibition of the MFO system effectively increases the activity of pesticides .
Biochemical Pathways
The biochemical pathways affected by piperonyl butoxide involve the oxidative breakdown of insecticides. The MFO system in insects is responsible for this breakdown . When PBO inhibits the MFO system, it prevents the breakdown of insecticides, leading to an increase in the insecticide’s concentration and efficacy .
Pharmacokinetics
In small trials in human volunteers, usual doses of PBO had no effect .
Result of Action
The result of the action of piperonyl butoxide, derived from piperonyl chloride, is an increased efficacy of pesticides. By inhibiting the MFO system in insects, PBO prevents the breakdown of insecticides, leading to higher levels of the insecticide within the insect and a more potent effect .
Análisis Bioquímico
Biochemical Properties
Piperonyl chloride participates in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of piperonyl chloride has been reported to proceed via an electron-rich acyl transfer mechanism .
Cellular Effects
Related compounds such as Piperine have been shown to have numerous established health effects and beneficial therapeutic properties .
Molecular Mechanism
The molecular mechanism of Piperonyl chloride involves its participation in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of Piperonyl chloride has been reported to proceed via an electron-rich acyl transfer mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, Piperonyl chloride has been used in the synthesis of various compounds via the Sommelet reaction . The reaction is influenced by temperature, with higher temperatures leading to faster reactions but also increased by-products .
Metabolic Pathways
Piperonyl chloride is involved in the synthesis of N-acyl indole, a starting reagent for the synthesis of pyrrolophenanthridone alkaloids . This suggests that it may interact with enzymes involved in these metabolic pathways.
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJONSJJTODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066660 | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20850-43-5 | |
| Record name | Piperonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Q & A
Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?
A1: Piperonyl Chloride serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.
Q2: Can you describe an efficient method for synthesizing Piperonyl Chloride?
A2: Research suggests a high-yield synthesis of Piperonyl Chloride [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for Piperonyl Chloride.
Q3: Are there alternative synthetic routes to produce Piribedil that utilize Piperonyl Chloride?
A3: Yes, one study [] describes an improved synthesis of Piribedil where Piperonyl Chloride is synthesized through a two-step process:
Q4: Apart from Piribedil synthesis, is Piperonyl Chloride utilized in synthesizing other compounds?
A4: Yes, research indicates that Piperonyl Chloride is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)


![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)




![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)



